Cas no 338781-34-3 (1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone)

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 3,4-dichlorobenzyl group and a 4-methylpiperazinyl carbonyl moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry applications. The dichlorobenzyl group enhances lipophilicity, while the methylpiperazine substituent may contribute to improved solubility and binding affinity in biological systems. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, and its stability under standard conditions facilitates handling in research settings. This product is suited for exploratory studies targeting enzyme inhibition or receptor modulation.
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone structure
338781-34-3 structure
商品名:1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
CAS番号:338781-34-3
MF:C18H19Cl2N3O2
メガワット:380.268362283707
CID:5025742

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 化学的及び物理的性質

名前と識別子

    • 1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)-1,2-dihydropyridin-2-one
    • CDS1_001363
    • Bionet1_000387
    • Oprea1_233335
    • DivK1c_002403
    • HMS568P09
    • 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
    • 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
    • インチ: 1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3
    • InChIKey: ADNJQMHULUVTNA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)CN1C(C=CC(=C1)C(N1CCN(C)CC1)=O)=O)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 585
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 43.9

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
6E-304S-10MG
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
338781-34-3 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
6E-304S-50MG
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
338781-34-3 >90%
50mg
£77.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619247-5mg
1-(3,4-Dichlorobenzyl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one
338781-34-3 98%
5mg
¥573.00 2024-05-18
Key Organics Ltd
6E-304S-1MG
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
338781-34-3 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
6E-304S-5MG
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
338781-34-3 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
6E-304S-100MG
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
338781-34-3 >90%
100mg
£110.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619247-2mg
1-(3,4-Dichlorobenzyl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one
338781-34-3 98%
2mg
¥578.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619247-1mg
1-(3,4-Dichlorobenzyl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one
338781-34-3 98%
1mg
¥499.00 2024-05-18

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 関連文献

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinoneに関する追加情報

Professional Introduction to Compound with CAS No. 338781-34-3 and Product Name: 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone

The compound with the CAS number 338781-34-3 and the product name 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including 3,4-dichlorobenzyl, 4-methylpiperazino, and 2(1H)-pyridinone, makes it a versatile scaffold for designing novel therapeutic agents.

Recent research in the field of chemically modified heterocyclic compounds has highlighted the importance of 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone as a promising candidate for further exploration. The structural features of this compound contribute to its unique pharmacological properties, making it an attractive molecule for drug discovery programs. Specifically, the 3,4-dichlorobenzyl moiety enhances its binding affinity to biological targets, while the 4-methylpiperazino group introduces a favorable pharmacokinetic profile. These attributes have positioned this compound as a key intermediate in the synthesis of potential drug candidates.

In the context of modern pharmaceutical research, the development of novel heterocyclic compounds has become increasingly important due to their wide range of biological activities. The 2(1H)-pyridinone core of this molecule is particularly noteworthy, as it is known to exhibit various pharmacological effects. Studies have demonstrated that pyridinone derivatives can modulate multiple signaling pathways, making them valuable tools for therapeutic intervention. The incorporation of the 4-methylpiperazino moiety further enhances these properties by improving solubility and metabolic stability.

The synthesis of 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are employed to construct the desired molecular framework. These techniques not only facilitate the formation of complex bonds but also allow for precise functionalization at specific positions within the molecule.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that it may exhibit activity against a variety of diseases, including inflammatory disorders and infectious diseases. The ability to fine-tune its pharmacological properties through structural modifications makes it a versatile platform for drug development. For instance, modifications to the 3,4-dichlorobenzyl group can alter its binding affinity to target proteins, while changes to the 4-methylpiperazino moiety can influence its metabolic fate.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques are employed to predict how different structural variations will affect its biological activity. By leveraging computational tools, researchers can accelerate the design process and identify promising candidates for further experimental validation. This interdisciplinary approach has been instrumental in advancing drug discovery efforts worldwide.

Preclinical studies have provided preliminary evidence supporting the therapeutic potential of 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone. These studies have focused on evaluating its efficacy and safety profiles in various disease models. Initial results suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for treating conditions such as rheumatoid arthritis and bacterial infections. However, further research is needed to fully elucidate its mechanisms of action and long-term effects.

The future direction of research on this compound will likely involve exploring new synthetic routes and expanding its applications into other therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical practice. As our understanding of molecular interactions continues to evolve, compounds like 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone will play a crucial role in shaping the next generation of treatments.

In conclusion,338781-34-3 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of advanced synthetic methodologies and computational tools has positioned this compound as a valuable asset in drug discovery efforts. With ongoing research aimed at optimizing its pharmacological properties,1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone holds great potential for addressing critical medical challenges in the years ahead.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司